5-chloro-3-iodo-1H-indazole
Overview
Description
5-chloro-3-iodo-1H-indazole is a compound with the molecular formula C7H4ClIN2 . It is a type of indazole, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring . Indazoles are important heterocycles in drug molecules and can display a variety of biological activities .
Synthesis Analysis
Indazole derivatives can be synthesized through various methods . For instance, one study reported the synthesis of novel 3-(5′-Substituted)–Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazole derivatives . Another study discussed a Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles .Chemical Reactions Analysis
Indazole derivatives can participate in various chemical reactions . For example, one study examined the addition mechanism of 1H-indazole and its 4-, 5-, 6-, and 7-nitro derivatives to formaldehyde in aqueous hydrochloric acid solutions .Physical and Chemical Properties Analysis
This compound has a molecular weight of 278.48 g/mol, an XLogP3-AA of 2.9, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 0 . Its exact mass and monoisotopic mass are both 277.91077 g/mol .Scientific Research Applications
Crystal Structure Analysis
The crystal structure of compounds related to 5-chloro-3-iodo-1H-indazole has been analyzed in various studies. For instance, the study by Chicha et al. (2014) examined the crystal structure of N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide, revealing details about the planarity of the indazole system and the molecular interactions within the crystal (Chicha et al., 2014). Kouakou et al. (2015) investigated the crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole, providing insights into the molecule's planarity and dimer formation via close contact between nitro-O atoms and chlorine atoms (Kouakou et al., 2015).
Synthesis and Chemical Reactions
The synthesis and chemical reactions involving this compound derivatives have been explored in several studies. Fraile et al. (2011) reported efficient synthesis methods for novel 3-heteroaryl N-1-functionalized indazoles via palladium cross-coupling reactions, emphasizing the adaptability of the indazole framework (Fraile et al., 2011). Witulski et al. (2005) focused on sequential Sonogashira and Suzuki cross-coupling reactions in the indole and indazole series, demonstrating how 5-bromo-3-iodoindazoles can be used to obtain a range of functionalized indoles and indazoles (Witulski et al., 2005).
Biological Activity and Potential Applications
Studies have also investigated the biological activity of indazole derivatives and their potential applications. Rooney et al. (2014) discovered a novel class of transient receptor potential A1 (TRPA1) antagonists through a high throughput screening campaign, highlighting the biological significance of indazole derivatives (Rooney et al., 2014). Additionally, Ko et al. (2006) synthesized and evaluated a series of 5-arylamino-6-chloro-1H-indazole-4,7-diones as inhibitors of protein kinase B/Akt, indicating the therapeutic potential of these compounds (Ko et al., 2006).
Mechanism of Action
Target of Action
5-Chloro-3-Iodo-1H-Indazole is a type of indazole-containing heterocyclic compound . Indazole compounds have a wide variety of medicinal applications and can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . They also play a role in the treatment of CHK1-, CHK2- and SGK-induced diseases such as cancer .
Mode of Action
Indazole compounds are known to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . This interaction with its targets leads to changes in cellular processes, potentially affecting disease progression.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its inhibition of kinases. Kinases play crucial roles in various cellular processes, including cell growth, metabolism, and apoptosis. By inhibiting these kinases, this compound can affect these pathways and their downstream effects .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given its potential role as an inhibitor of kinases, it could lead to changes in cell growth, metabolism, and apoptosis, potentially exerting anti-cancer effects .
Safety and Hazards
Future Directions
Indazole derivatives have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on developing methods to construct these heterocycles with better biological activities . Additionally, addressing the issue of low yield in the synthesis of indazole derivatives could be a future direction .
Properties
IUPAC Name |
5-chloro-3-iodo-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFBQBOZEDHSGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625164 | |
Record name | 5-Chloro-3-iodo-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351456-45-6 | |
Record name | 5-Chloro-3-iodo-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-3-iodo-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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